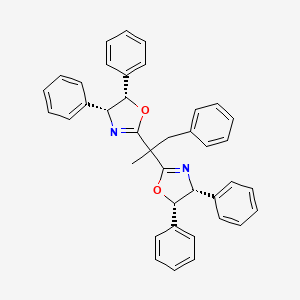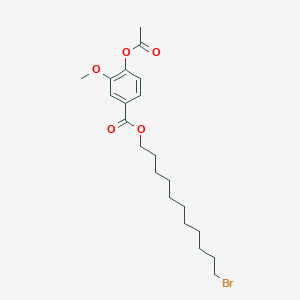
14-(Boc-amino)-myristic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-(Boc-amino)-myristic acid is a compound that involves the Boc (tert-butyloxycarbonyl) protective group. The Boc group is a common protective group used in organic synthesis, particularly for the protection of amines . It is stable towards most nucleophiles and bases . The Boc group can be introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Synthesis Analysis
The synthesis of Boc-protected amino acids, such as this compound, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A two-step protocol has been developed to convert linear or α-branched carboxylic acids into non-racemic N-Boc-protected α-monosubstituted or α,α-disubstituted α-amino acids . This protocol is applicable to the catalytic asymmetric synthesis of α-monosubstituted α-amino acids with aryl, alkenyl, and alkyl side chains .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy . The Boc group in the molecule contributes to its stability towards most nucleophiles and bases .
Chemical Reactions Analysis
The Boc group in this compound is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . An efficient and sustainable method for N-Boc deprotection has been described, which uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium plus catalyst .
科学的研究の応用
Boc-Myristic acid is used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and biotechnology. It is used in drug synthesis as a protecting group for carboxylic acids, and it can also be used in the synthesis of peptides and proteins. In addition, it can be used as a starting material for the synthesis of other compounds, such as fatty acid derivatives and phospholipids. Boc-Myristic acid is also used in the synthesis of small molecules, such as drugs and hormones.
作用機序
Target of Action
The primary target of 14-(Boc-amino)-myristic acid is the amine moiety in a wide range of biomolecules . The compound is used for the protection of amines, which is a fundamental and useful transformation in organic synthesis, especially in peptide chemistry .
Mode of Action
This compound interacts with its targets through a process known as N-Boc protection . This involves the reaction of the compound with a base and the anhydride Boc2O . The Boc group in the compound is stable towards most nucleophiles and bases , making it an important and popular protective group for amines .
Biochemical Pathways
The N-Boc protection process affects the biochemical pathways involving amines, amino acids, and peptides . The presence of the amine moiety in these biomolecules makes the protection of amines one of the most fundamental transformations in organic synthesis . The process is especially important in peptide synthesis, as the protected amino groups in amino acids can be easily converted into free amines .
Pharmacokinetics
The compound’s stability towards a wide range of nucleophilic reagents and alkaline reaction conditions suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the protection of amines, amino acids, and peptides . This protection prevents undesired side reactions during organic synthesis . Furthermore, N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis , enhancing the efficiency and applicability of multistep reactions.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of a catalyst . For instance, the N-Boc protection process is typically conducted under either aqueous or anhydrous conditions , and the reaction is often facilitated by a catalyst .
実験室実験の利点と制限
The use of Boc-Myristic acid in lab experiments has a number of advantages. It is a stable molecule that is easy to synthesize, and it can be used in a variety of applications. In addition, it can be used as a protecting group for carboxylic acids, making it an ideal starting material for the synthesis of other compounds. However, there are some limitations to its use in lab experiments. It is difficult to remove the Boc-Myristic acid protecting group, and it can also be toxic if not handled properly.
将来の方向性
There are a number of potential future directions for the use of Boc-Myristic acid. It could be used in the synthesis of more complex molecules, such as peptides and proteins. In addition, it could be used in the development of novel drug delivery systems, such as nanoparticles. It could also be used in the development of new drugs and therapies, such as anti-cancer drugs. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
合成法
Boc-Myristic acid is synthesized by reacting myristic acid with boron trifluoride diethyl etherate (BF3-Et2O) in an organic solvent. The reaction produces a carboxylic acid group attached to the 14th carbon of the myristic acid molecule. The reaction is typically carried out in a two-step process, where the first step involves the formation of an intermediate, and the second step involves the formation of the Boc-Myristic acid product. The reaction can be carried out in a variety of solvents, including dichloromethane, toluene, and acetonitrile.
Safety and Hazards
特性
IUPAC Name |
14-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4/c1-19(2,3)24-18(23)20-16-14-12-10-8-6-4-5-7-9-11-13-15-17(21)22/h4-16H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLLAHARNVYCTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan](/img/structure/B6291499.png)
![Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium, [ce(mmp)4], 98%](/img/structure/B6291502.png)
![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6291507.png)

![N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291519.png)
![1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride](/img/structure/B6291526.png)


![N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291557.png)
![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291558.png)
![[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyPh][2-(dicyclohexylphosphino)Ph]Me]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6291564.png)


![Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium](/img/structure/B6291600.png)